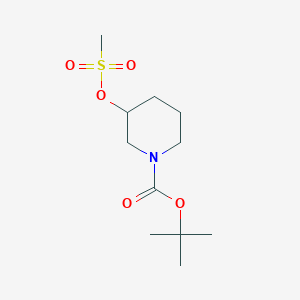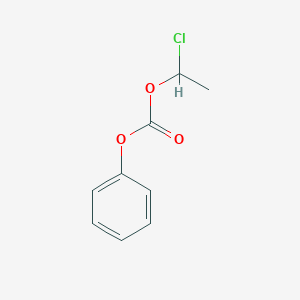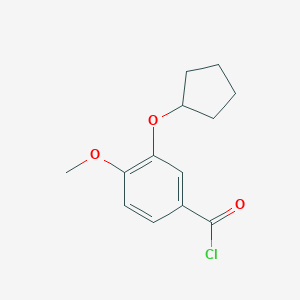
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolizine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) is not fully understood. However, it is believed that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that plays a crucial role in maintaining tissue homeostasis. It is believed that this compound induces apoptosis by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been found to exhibit several biochemical and physiological effects. In addition to its cytotoxic effects, this compound has been shown to possess antioxidant properties. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play crucial roles in the regulation of neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) in lab experiments is its potent cytotoxic effects against various cancer cell lines. This makes it an ideal candidate for the development of novel anticancer agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI). One area of research that holds promise is the development of novel anticancer agents based on this compound. Another area of research is the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been achieved using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate in the presence of acetic anhydride. This reaction leads to the formation of 1,2,5,6-tetrahydro-4-pyridinecarboxaldehyde, which is then converted into the desired compound by reacting it with nitrous acid.
Aplicaciones Científicas De Investigación
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activity, particularly in the area of cancer research. Several studies have shown that this compound possesses potent cytotoxic and antiproliferative properties against various cancer cell lines.
Propiedades
Número CAS |
154922-76-6 |
|---|---|
Nombre del producto |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)-(9CI) |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizine-1-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,5,7-8,11H,2-4H2/t7-,8-/m1/s1 |
Clave InChI |
NDIHBTAFKOBOSL-HTQZYQBOSA-N |
SMILES isomérico |
C1CN2CC=C([C@@H]2[C@@H]1O)C=O |
SMILES |
C1CN2CC=C(C2C1O)C=O |
SMILES canónico |
C1CN2CC=C(C2C1O)C=O |
Sinónimos |
1H-Pyrrolizine-7-carboxaldehyde, 2,3,5,7a-tetrahydro-1-hydroxy-, (1R-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



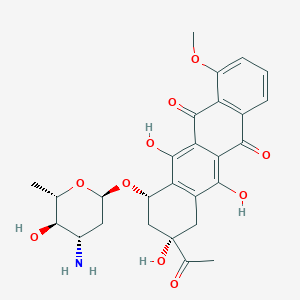
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
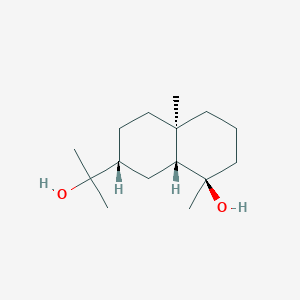
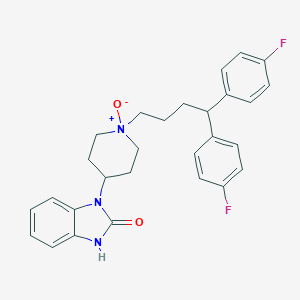
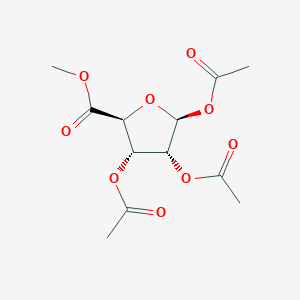
![(E)-3-(2-methylbenzo[d]thiazol-5-yl)prop-2-en-1-ol](/img/structure/B138731.png)

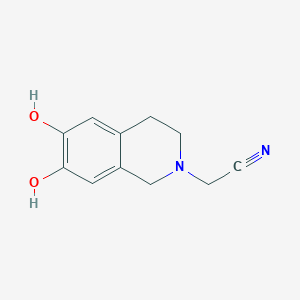
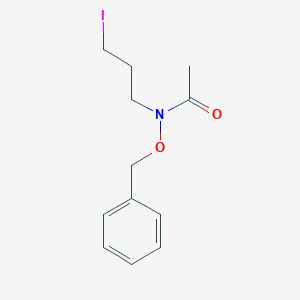
![4-[5-(4-Carbamimidoyl-2,3,5,6-tetradeuteriophenyl)furan-2-yl]-2,3,5,6-tetradeuteriobenzenecarboximidamide](/img/structure/B138740.png)

